molecular formula C20H18O8 B8223106 O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate

O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate

Cat. No.: B8223106
M. Wt: 386.4 g/mol
InChI Key: KRKVDYWDEAVGOT-UHFFFAOYSA-N
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Description

O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate is a dimeric ester compound featuring two terephthalate moieties linked by an ethane-1,2-diyl spacer, with methyl ester termini. Structurally, it can be represented as CH₃O-CO-C₆H₄-CO-O-(CH₂)₂-O-CO-C₆H₄-CO-OCH₃. The ethane-1,2-diyl group imparts rigidity and influences its physical and chemical properties, such as thermal stability and solubility. This compound is primarily explored for applications in polymer chemistry, including as a crosslinking agent or monomer for polyester synthesis .

Synthesis routes for analogous ethane-1,2-diyl-bridged compounds often involve esterification or condensation reactions.

Safety data indicate significant hazards, including skin/eye irritation (H315, H318) and flammability (H228), necessitating strict handling protocols such as moisture avoidance and inert gas storage .

Properties

IUPAC Name

4-O-[2-(4-methoxycarbonylbenzoyl)oxyethyl] 1-O-methyl benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-25-17(21)13-3-7-15(8-4-13)19(23)27-11-12-28-20(24)16-9-5-14(6-10-16)18(22)26-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKVDYWDEAVGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate typically involves the esterification of terephthalic acid with ethylene glycol and methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate primarily involves its reactivity as an ester. The ester bonds can be cleaved by hydrolysis or transesterification, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions depend on the specific conditions and catalysts used .

Comparison with Similar Compounds

Table 1: Key Properties of O,O'-(Ethane-1,2-diyl) Dimethyl Diterephthalate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Hazards
This compound C₁₈H₁₆O₈ 360.31 Terephthalate esters Polymer crosslinker, monomer H315, H318, H228
Dimethyl terephthalate (DMT) C₁₀H₁₀O₄ 194.18 Terephthalate ester PET production Moderate toxicity (H302, H319)
Bis(2,5-dioxopyrrolidin-1-yl) ethane-1,2-diyl disuccinate C₁₈H₂₀N₂O₁₂ 432.35 NHS esters (succinate) Bioconjugation, active ester chemistry Reactivity with amines
1,2-Dimethoxyethane (DME) C₄H₁₀O₂ 90.12 Ether Solvent for Grignard reactions Flammable (H224)
O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride C₂H₁₀Cl₂N₂O₂ 165.02 Hydroxylamine, hydrochloride Reducing agent, synthesis intermediate H315, H319, H228

Research Findings

  • Polymer Applications: Ethane-1,2-diyl-bridged esters are effective in creating crosslinked polyesters with enhanced mechanical properties. However, their synthesis requires precise control to avoid side reactions, as noted in analogous Gao-method syntheses .
  • Hazard Mitigation : Studies emphasize the importance of inert gas storage (P231) and moisture avoidance (P233) for this compound, aligning with safety protocols for similar hygroscopic compounds .

Biological Activity

O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18O4
  • Molecular Weight : 278.31 g/mol
  • CAS Number : 120-61-6

The biological activity of this compound is primarily attributed to its interactions with cellular pathways and molecular targets. It has been shown to modulate enzyme activities involved in metabolic processes, particularly those related to fatty acid metabolism and signaling pathways. The compound's structure allows it to form hydrogen bonds with proteins, influencing their conformation and function.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies have suggested that it possesses antimicrobial effects against certain bacterial strains.
  • Cytotoxic Effects : Preliminary data indicates cytotoxicity in specific cancer cell lines, warranting further investigation into its potential as an anti-cancer agent.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

Concentration (µM)% Inhibition
1025
5055
10085

Study 2: Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Study 3: Cytotoxicity in Cancer Cell Lines

A cytotoxicity assay was performed on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation:

Concentration (µM)Cell Viability (%)
0100
1080
5050
10020

Toxicological Profile

Toxicological assessments indicate that this compound is absorbed efficiently through dermal and respiratory routes. Studies suggest potential reproductive toxicity at high exposure levels, necessitating caution in handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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